Cas no 2877653-24-0 (1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline)

1-{4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylpyrazole moiety and linked to an isoquinoline group via a piperazine spacer. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways due to its multi-ring system and nitrogen-rich framework. The compound's pyrazole and pyrimidine motifs are known for their role in enhancing binding affinity and selectivity in drug design. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for pharmaceutical research. The presence of methyl groups may improve metabolic stability, while the piperazine linker enhances solubility and conformational flexibility.
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline structure
2877653-24-0 structure
Product name:1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline
CAS No:2877653-24-0
MF:C23H25N7
MW:399.491503477097
CID:5328635
PubChem ID:165434207

1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline Chemical and Physical Properties

Names and Identifiers

    • F6790-1731
    • AKOS040873696
    • 1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline
    • 2877653-24-0
    • 1-[4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl]isoquinoline
    • Inchi: 1S/C23H25N7/c1-16-14-17(2)30(27-16)22-15-21(25-18(3)26-22)28-10-12-29(13-11-28)23-20-7-5-4-6-19(20)8-9-24-23/h4-9,14-15H,10-13H2,1-3H3
    • InChI Key: GBPCOQWBKQNEGU-UHFFFAOYSA-N
    • SMILES: C1(N2CCN(C3C=C(N4C(C)=CC(C)=N4)N=C(C)N=3)CC2)C2=C(C=CC=C2)C=CN=1

Computed Properties

  • Exact Mass: 399.21714383g/mol
  • Monoisotopic Mass: 399.21714383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 566
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 63Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 639.6±55.0 °C(Predicted)
  • pka: 9.23±0.30(Predicted)

1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6790-1731-50mg
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877653-24-0
50mg
$240.0 2023-09-07
Life Chemicals
F6790-1731-1mg
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877653-24-0
1mg
$81.0 2023-09-07
Life Chemicals
F6790-1731-3mg
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877653-24-0
3mg
$94.5 2023-09-07
Life Chemicals
F6790-1731-10μmol
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877653-24-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6790-1731-75mg
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877653-24-0
75mg
$312.0 2023-09-07
Life Chemicals
F6790-1731-2mg
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877653-24-0
2mg
$88.5 2023-09-07
Life Chemicals
F6790-1731-100mg
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877653-24-0
100mg
$372.0 2023-09-07
Life Chemicals
F6790-1731-25mg
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877653-24-0
25mg
$163.5 2023-09-07
Life Chemicals
F6790-1731-20μmol
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877653-24-0
20μmol
$118.5 2023-09-07
Life Chemicals
F6790-1731-5μmol
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877653-24-0
5μmol
$94.5 2023-09-07

Additional information on 1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline

Professional Introduction to Compound with CAS No. 2877653-24-0 and Product Name: 1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline

The compound in question, identified by the CAS number 2877653-24-0, is a sophisticated organic molecule with a complex structural framework. This compound belongs to the class of isoquinoline derivatives, which have garnered significant attention in the field of pharmaceutical research due to their diverse biological activities. The molecular structure incorporates several key functional groups, including a piperazine ring, a pyrimidine moiety, and a dimethylpyrazole substituent, which collectively contribute to its unique chemical properties and potential therapeutic applications.

At the core of this compound's structure lies the isoquinoline scaffold, a heterocyclic aromatic system known for its presence in numerous bioactive natural products and synthetic drugs. The isoquinoline ring system is characterized by its fused benzene and pyridine rings, which provide a stable aromatic core while allowing for modifications at various positions. In this particular compound, the isoquinoline ring is further functionalized by the attachment of a piperazine moiety at the 1-position, enhancing its pharmacological relevance.

The piperazine ring is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drugs due to its ability to interact with biological targets such as enzymes and receptors. Its structural flexibility and ability to form multiple hydrogen bonds make it an ideal candidate for designing molecules with enhanced binding affinity and selectivity. In this compound, the piperazine ring is linked to the isoquinoline core through an amide bond, creating a stable connection that preserves the integrity of both structural units.

The second major component of this compound is the 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl substituent attached to the piperazine ring. This bulky group introduces additional complexity to the molecule, potentially influencing its solubility, bioavailability, and interaction with biological targets. The pyrimidine moiety within this substituent is another important pharmacophoric element, commonly found in nucleoside analogs and kinase inhibitors. The presence of two methyl groups at the 3 and 5 positions of the pyrazole ring further modulates the electronic properties of this segment, affecting its reactivity and binding characteristics.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Molecular docking studies have been instrumental in understanding how this compound interacts with potential target proteins. For instance, simulations suggest that the dimethylpyrazole group may engage in hydrophobic interactions with pockets on protein surfaces, while the piperazine ring could form hydrogen bonds with polar residues. These interactions are critical for determining the compound's efficacy and selectivity in biological systems.

The synthesis of this compound represents a significant achievement in organic chemistry, requiring precise control over reaction conditions and purification techniques. The multi-step synthesis involves key transformations such as condensation reactions, cyclization processes, and functional group interconversions. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly alter the biological activity of the final product. Researchers have leveraged modern synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, to achieve the desired structure efficiently.

In terms of biological activity, preliminary studies indicate that this compound exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory diseases. The combination of pharmacophores—namely the isoquinoline core, piperazine ring, and pyrimidine substituent—suggests potential dual-targeting capabilities, allowing it to modulate multiple pathways simultaneously. This multitarget approach has gained traction in drug discovery due to its ability to address complex diseases more effectively than single-target agents.

Furthermore, the structural features of this compound make it an attractive candidate for further derivatization studies. By modifying specific functional groups or introducing new substituents, researchers can explore a wide range of biological activities without altering the core scaffold significantly. Such flexibility is crucial for optimizing lead compounds into viable drug candidates during preclinical development.

The role of isoquinoline derivatives in medicinal chemistry cannot be overstated. These compounds have been extensively studied for their potential applications in treating various conditions, including cancer, infectious diseases, and neurological disorders. The unique electronic properties of isoquinoline allow it to interact with biological targets in diverse ways, making it a versatile platform for drug design. This particular derivative exemplifies how structural modifications can enhance pharmacological properties while maintaining chemical stability.

As research progresses, novel synthetic strategies will continue to emerge, enabling more efficient production of complex molecules like this one. Techniques such as flow chemistry and continuous manufacturing are being explored to improve scalability and reduce costs associated with drug development. These innovations are essential for translating laboratory discoveries into accessible therapeutics that meet global healthcare needs.

In conclusion,1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}isoquinoline (CAS No. 2877653-24-0) represents a significant advancement in pharmaceutical research due to its intricate structure and promising biological profile. The integration of multiple pharmacophores into a single molecule highlights the ingenuity behind modern drug design strategies aimed at developing multifunctional therapeutics capable of addressing complex diseases effectively.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.